molecular formula C15H16N2O2 B2503271 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1156701-86-8

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2503271
CAS No.: 1156701-86-8
M. Wt: 256.305
InChI Key: RMUXFFLBRADHDX-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,3-benzoxazole moiety and at the 1-position with a propen-1-one (acryloyl) group. The benzoxazole ring comprises fused benzene and oxazole (oxygen and nitrogen-containing) heterocycles, conferring unique electronic and steric properties.

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-14(18)17-9-7-11(8-10-17)15-16-12-5-3-4-6-13(12)19-15/h2-6,11H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXFFLBRADHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenol and carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reaction: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as prop-2-en-1-one, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring can engage in π-π stacking interactions, while the piperidine ring may form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs, focusing on variations in substituents and heterocyclic systems:

Compound Name Key Structural Features Biological Activity References
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one - Piperidine with 4-position benzoxazole
- 1-position acryloyl
Likely kinase inhibition (inferred from quinazoline analogs)
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one - Benzodioxole (two oxygen atoms) instead of benzoxazole
- Piperazine instead of piperidine
Anticancer (EGFR inhibition inferred)
1-(4-((4-((3,4-Dichloro-2-fluorophenyl)amino)quinazolin-6-yl)oxy)piperidin-1-yl)prop-2-en-1-one (Poziotinib) - Quinazoline core instead of benzoxazole
- Chloro/fluoro substituents
EGFR/HER2 kinase inhibitor (approved for NSCLC)
Ibrutinib - Pyrazolo[3,4-d]pyrimidine instead of benzoxazole Bruton’s tyrosine kinase (BTK) inhibitor (used in hematologic cancers)
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one - Dimethylamino substituent on acryloyl
- Phenyl-piperidine linkage
Anti-ulcer activity (reduces gastric acid secretion)
1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one - Hydroxymethyl group on piperidine (no benzoxazole) Intermediate in drug synthesis; increased hydrophilicity

Electronic and Pharmacokinetic Properties

  • Benzoxazole vs.
  • Quinazoline vs. Benzoxazole : Quinazoline’s larger aromatic system (e.g., in Poziotinib) enhances π-π stacking with kinase active sites but reduces solubility compared to benzoxazole .
  • Propenone Reactivity: The acryloyl group acts as a Michael acceptor, enabling covalent binding to cysteine residues in kinases. Substituents like dimethylamino () or hydroxymethyl () modulate this reactivity .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₅H₁₅N₂O₂ 271.30 (calculated) Benzoxazole, acryloyl
Poziotinib C₂₄H₂₂Cl₂FN₅O₃ 530.36 Quinazoline, chloro/fluoro
Ibrutinib C₂₅H₂₄N₆O₂ 440.50 Pyrazolopyrimidine, phenoxy
1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one C₉H₁₅NO₂ 169.22 Hydroxymethyl, acryloyl

Biological Activity

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic compound characterized by its unique structural features, including a benzoxazole moiety linked to a piperidine ring via a prop-2-en-1-one chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzoxazole ring facilitates π-π stacking interactions, while the piperidine ring can form hydrogen bonds and ionic interactions with enzymes and receptors. This dual interaction profile is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole and piperidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing these moieties can inhibit the growth of various bacterial strains.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the modulation of key signaling pathways.

Case Study:
A study conducted on human breast cancer cell lines (MCF7) showed that treatment with this compound resulted in a significant reduction in cell viability (IC50_{50} = 18 µM). The mechanism involved the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Pharmacological Studies

Further pharmacological evaluations have revealed that this compound exhibits enzyme inhibition properties:

Enzyme Inhibition (%) IC50_{50} (µM)
Acetylcholinesterase (AChE)755.5
Urease803.0

These findings suggest that the compound may have applications in treating conditions related to enzyme dysregulation.

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the benzoxazole-piperidine core via cyclocondensation of 2-aminophenol derivatives with piperidine-containing precursors under acidic conditions, and (2) introduction of the propenone moiety using an acylation reaction. Critical conditions include:

  • Temperature control : Benzoxazole formation requires reflux in acetic acid (~110°C) to ensure cyclization .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for coupling reactions to attach substituents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

Technique Parameters Purpose
¹H/¹³C NMR 400–600 MHz, DMSO-d₆ or CDCl₃Confirm substituent positions and purity
HPLC-MS C18 column, acetonitrile/water gradientQuantify purity (>95%) and detect impurities
FT-IR 400–4000 cm⁻¹Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹)

Q. What preliminary biological screening approaches are recommended to assess its potential therapeutic applications?

Methodological Answer: Initial screening should include:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with biological targets like GPCRs .

Advanced Research Questions

Q. How can researchers optimize the reaction yield for the formation of the benzoxazole-piperidine core during synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Test Pd(0) vs. Pd(II) catalysts for coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (>80%) .

Q. What strategies are available to resolve contradictions in spectroscopic data interpretation for this compound?

Methodological Answer: Contradictions (e.g., overlapping NMR peaks) can be addressed via:

  • 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and resolve stereochemical ambiguities .
  • X-ray crystallography : Obtain single-crystal structures to validate bond angles and torsional strain .
  • Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. How should discrepancies between in vitro and in vivo biological activity data be systematically investigated?

Methodological Answer: Discrepancies may arise from bioavailability or metabolic instability. Investigate using:

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What computational approaches are suitable for modeling the compound's interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What protocols are recommended for evaluating the compound's stability under various storage and experimental conditions?

Methodological Answer: Design accelerated stability studies with:

Condition Parameters Analysis
Thermal stress 40°C, 75% RH, 4 weeksMonitor degradation via HPLC
Photolysis UV light (320 nm, 48 hrs)Detect radical-mediated decomposition
Hydrolytic stress pH 3–9 buffers, 37°C, 1 weekIdentify hydrolyzed products (e.g., ketone oxidation)

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